molecular formula C15H26O B12765801 Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- CAS No. 56747-96-7

Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)-

Cat. No.: B12765801
CAS No.: 56747-96-7
M. Wt: 222.37 g/mol
InChI Key: FUQAYSQLAOJBBC-PAPYEOQZSA-N
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Description

Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- is a complex organic compound known for its unique tricyclic structure. This compound is also referred to as beta-caryophyllene alcohol, a derivative of caryophyllene, which is a bicyclic sesquiterpene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of caryophyllene oxide as a starting material, which undergoes reduction to form the desired alcohol. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve the extraction and isolation from natural sources, such as essential oils of certain plants. Supercritical carbon dioxide extraction is a popular method due to its efficiency and environmental friendliness. This method allows for the selective extraction of the compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions

Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more reduced alcohols.

    Substitution: Formation of alkyl halides

Scientific Research Applications

Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo(6.3.1.02,5)dodecan-1-ol, 4,4,8-trimethyl-, (1R,2S,5R,8S)- is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications .

Properties

CAS No.

56747-96-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-ol

InChI

InChI=1S/C15H26O/c1-13(2)9-12-11(13)5-8-14(3)6-4-7-15(12,16)10-14/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15-/m1/s1

InChI Key

FUQAYSQLAOJBBC-PAPYEOQZSA-N

Isomeric SMILES

C[C@@]12CCC[C@@](C1)([C@H]3CC([C@@H]3CC2)(C)C)O

Canonical SMILES

CC1(CC2C1CCC3(CCCC2(C3)O)C)C

density

0.983-0.989 (20°)

physical_description

White crystalline solid;  Warm moss-like, spicy aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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